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For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Diethoxyaniline, an aromatic amine, serves as a significant building block in the synthesis

of a variety of organic compounds. Its chemical structure, featuring a benzene ring substituted

with two ethoxy groups and an amino group, imparts specific physicochemical properties that

are crucial for its handling, reactivity, and application in research and development. This guide

provides a comprehensive overview of the core physicochemical characteristics of 2,5-
Diethoxyaniline, complete with experimental protocols and data presented for clarity and

practical use.

Physicochemical Properties
The key physicochemical properties of 2,5-Diethoxyaniline are summarized in the tables

below. These values are essential for predicting its behavior in various chemical environments

and for designing synthetic routes and formulation strategies.

General Properties
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Property Value Source

Chemical Name 2,5-Diethoxyaniline [1][2]

CAS Number 94-85-9 [1][2]

Molecular Formula C₁₀H₁₅NO₂ [1][2]

Molecular Weight 181.23 g/mol [2]

Appearance
White to light yellow to light red

powder/crystal
[3]

Thermal Properties
Property Value Source

Melting Point 85-88 °C [2]

Boiling Point Not available

Note: A specific boiling point at standard pressure is not readily available in the literature.

Solubility Profile
The solubility of 2,5-Diethoxyaniline is a critical parameter for its use in various solvent

systems. While extensive quantitative data is limited, its qualitative solubility has been reported.

Solvent Solubility Source

Water Qualitative data not available

Methanol Soluble

Ethanol Qualitative data not available

Acetone Qualitative data not available

Note: Quantitative solubility data (e.g., in g/100 mL) for 2,5-Diethoxyaniline in common

solvents is not widely reported in the available literature.
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Acidity/Basicity
Property Value Source

pKa

Predicted: ~4.12 (for the

analogous 2,5-

dimethoxyaniline)

[4]

Note: An experimentally determined pKa value for 2,5-Diethoxyaniline is not readily available.

The provided value is a prediction for the structurally similar compound, 2,5-dimethoxyaniline,

and should be used as an estimation. The basicity of the amino group is influenced by the

electron-donating ethoxy groups.

Spectral Data
Spectroscopic data is fundamental for the identification and characterization of 2,5-
Diethoxyaniline.

Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Diethoxyaniline exhibits characteristic absorption bands

corresponding to its functional groups. A representative gas-phase IR spectrum is available

through the NIST WebBook[1]. Key expected absorptions are detailed in the table below.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3500 - 3300 N-H stretch Primary Amine

3100 - 3000 C-H stretch Aromatic Ring

2980 - 2850 C-H stretch Aliphatic (Ethoxy groups)

1620 - 1580 C=C stretch Aromatic Ring

1250 - 1020 C-O stretch Ether

1335 - 1250 C-N stretch Aromatic Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. While a fully assigned spectrum for 2,5-Diethoxyaniline is not readily available

in the searched literature, typical chemical shift regions for the protons and carbons are

predictable.

¹H NMR (Proton NMR):

Aromatic Protons: Expected to appear in the range of 6.5-7.5 ppm. The substitution pattern

will lead to a specific splitting pattern.

-NH₂ Protons: A broad singlet, typically in the range of 3.0-5.0 ppm, the exact shift is

dependent on solvent and concentration.

-OCH₂- Protons (Ethoxy): A quartet around 3.9-4.1 ppm.

-CH₃ Protons (Ethoxy): A triplet around 1.3-1.5 ppm.

¹³C NMR (Carbon-13 NMR):

Aromatic Carbons: Peaks are expected in the region of 110-160 ppm. Carbons attached to

the oxygen of the ethoxy groups and the nitrogen of the amine group will be significantly

shifted.

-OCH₂- Carbon (Ethoxy): Expected around 60-70 ppm.

-CH₃ Carbon (Ethoxy): Expected around 14-16 ppm.

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The NIST WebBook

provides a mass spectrum for 2,5-Diethoxyaniline[1]. The molecular ion peak [M]⁺ would be

observed at m/z = 181.

UV-Visible (UV-Vis) Spectroscopy
Aromatic amines exhibit characteristic absorption bands in the UV-Vis region. For aniline, two

main absorption bands are typically observed: a primary band around 230-240 nm and a

secondary band (B-band) around 280-290 nm. The presence of ethoxy substituents on the
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benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these

absorption maxima. Specific lambda max (λmax) values for 2,5-Diethoxyaniline were not

found in the provided search results.

Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key

physicochemical properties of a solid organic compound like 2,5-Diethoxyaniline.

Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic

compound using a capillary melting point apparatus.

Sample Preparation Measurement

Result

Grind Sample Pack Capillary Tube
Fine powder

Place in Apparatus Heat Rapidly (Approx. MP) Cool and Re-heat Slowly
Determine rough MP

Record Start of Melting (T1)
~2°C/min

Record End of Melting (T2) Melting Point Range
(T1 - T2)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Methodology:

Sample Preparation: A small amount of the dry, crystalline 2,5-Diethoxyaniline is finely

ground to a powder.

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a

height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of a melting point

apparatus.
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Approximate Determination: A rapid heating rate (10-20 °C/min) is used to determine an

approximate melting range.

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated

slowly (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate

melting point.

Observation: The temperature at which the first liquid appears (T1) and the temperature at

which the entire sample becomes a clear liquid (T2) are recorded. The melting point is

reported as the range T1-T2.

Solubility Determination (Qualitative)
This protocol outlines a general method for determining the qualitative solubility of a solid in a

given solvent.

Procedure
Assessment

Classification

Add ~10 mg of solid
to test tube Add 1 mL of solvent Vortex/Shake Observe Solid Dissolved?

SolubleYes

InsolubleNo

Partially Soluble
Partially

Click to download full resolution via product page

Caption: Workflow for Qualitative Solubility Testing.

Methodology:
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Sample Preparation: Approximately 10-20 mg of 2,5-Diethoxyaniline is placed into a small

test tube.

Solvent Addition: 1 mL of the desired solvent is added to the test tube.

Mixing: The test tube is agitated (vortexed or shaken vigorously) for 1-2 minutes.

Observation: The mixture is visually inspected to determine if the solid has completely

dissolved, partially dissolved, or remained undissolved.

Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble."

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an FTIR spectrum of a solid sample using the KBr

pellet method.

Sample Preparation
Analysis Output

Grind 1-2 mg sample with
~100 mg dry KBr Place mixture in die Apply pressure to form pellet Place pellet in spectrometer Acquire background spectrum

(if needed) Acquire sample spectrum IR Spectrum

Click to download full resolution via product page

Caption: Workflow for FTIR Spectroscopy (KBr Pellet).

Methodology:

Sample Preparation: 1-2 mg of 2,5-Diethoxyaniline is mixed with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is

ground to a very fine powder.

Pellet Formation: The powdered mixture is transferred to a pellet die and pressed under high

pressure using a hydraulic press to form a transparent or translucent pellet.
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Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

A background spectrum of the empty sample compartment is typically acquired first. The

sample spectrum is then recorded over the desired wavenumber range (e.g., 4000-400

cm⁻¹).

Conclusion
This technical guide provides a summary of the currently available physicochemical data for

2,5-Diethoxyaniline. While key parameters such as melting point and molecular weight are

well-documented, there is a notable lack of quantitative data for its pKa and solubility in various

solvents. The provided experimental protocols offer standardized methods for researchers to

determine these properties in their own laboratories. The spectral information, though not fully

assigned, provides a basis for the identification and characterization of this compound. Further

research to quantify the solubility and experimentally determine the pKa would be of significant

value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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